Tricloruro de oxo vanadio

Descripción general

Descripción

Vanadium oxytrichloride appears as a lemon yellow liquid. Boiling point 257-260°F (125-127°C). Corrosive to metals and tissue. Used as a catalyst.

Aplicaciones Científicas De Investigación

Baterías de litio recargables

El tricloruro de oxo vanadio se utiliza como precursor para la preparación de películas de óxido de vanadio mediante deposición química en fase de vapor mejorada por plasma. Estas películas son significativas por su aplicación en baterías de litio recargables. Las películas optimizadas exhiben una alta capacidad de descarga y una estabilidad excepcional durante el ciclo electroquímico, lo que las hace atractivas para los fabricantes de baterías .

Química inducida por láser

VOCl₃ se emplea en química inducida por láser de CO₂ pulsado. En condiciones específicas, experimenta disociación, lo que lleva a la formación de VOCl₂ y VO, dependiendo de la presión y la fluencia del láser. Este proceso es crucial para comprender los mecanismos de reacción y las vías fotodisociativas en la química láser .

Ciencia de los materiales

En la ciencia de los materiales, VOCl₃ se utiliza para crear compuestos basados en vanadio y aleaciones. Estos materiales son esenciales en el desarrollo de aceros de alta resistencia y otras aleaciones especializadas, donde el vanadio juega un papel fundamental en la mejora de sus propiedades .

Mecanismo De Acción

Target of Action

Vanadium oxytrichloride (VOCl3) is an inorganic compound primarily used as a reagent in organic synthesis It’s known that vanadium, in general, can interact with various enzymes and proteins in organisms .

Mode of Action

It is known to be a strong oxidizing agent . As such, it can participate in redox reactions, potentially altering the state of other molecules in the system. It’s also known to be highly reactive towards water, evolving HCl upon standing .

Biochemical Pathways

Vanadium compounds have been studied for their effects on various metabolic processes, including glucose and lipid metabolism . They are known to modulate several signaling pathways, particularly those involving phosphatases and kinases .

Pharmacokinetics

It’s known to be a yellow distillable liquid that hydrolyzes readily in air .

Action Environment

The action of VOCl3 can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of water and its stability can be influenced by exposure to air . Furthermore, its efficacy as a reagent in organic synthesis can be influenced by factors such as temperature and the presence of other reactants .

Análisis Bioquímico

Biochemical Properties

Vanadium oxytrichloride plays a crucial role in biochemical reactions, particularly due to its oxidizing nature. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme ATPase, where vanadium oxytrichloride acts as a catalytic component. This enzyme catalyzes the hydrolysis of ATP, coupled with the exchange of sodium and potassium ions across the plasma membrane, creating an electrochemical gradient essential for nutrient transport . Additionally, vanadium oxytrichloride can form coordination compounds with donor molecules such as ethers and is reduced by sulfur-containing ligands .

Cellular Effects

Vanadium oxytrichloride has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, vanadium oxytrichloride can inhibit protein tyrosine phosphatases, leading to enhanced insulin signaling and glucose uptake in cells . This compound also affects the expression of genes involved in oxidative stress responses and can induce apoptosis in certain cell types due to its strong oxidizing properties .

Molecular Mechanism

At the molecular level, vanadium oxytrichloride exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and proteins, altering their activity. For example, vanadium oxytrichloride can inhibit or activate enzymes by binding to their active sites or by inducing conformational changes . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vanadium oxytrichloride change over time due to its stability and degradation properties. Vanadium oxytrichloride is highly reactive and hydrolyzes quickly in the presence of water, leading to the formation of vanadium pentoxide and hydrochloric acid . This degradation can affect its long-term impact on cellular function, as the initial oxidizing effects may diminish over time. In vitro and in vivo studies have shown that prolonged exposure to vanadium oxytrichloride can lead to chronic oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of vanadium oxytrichloride vary with different dosages in animal models. At low doses, it can enhance insulin signaling and glucose uptake, making it a potential therapeutic agent for diabetes . At high doses, vanadium oxytrichloride can be toxic, causing adverse effects such as kidney and liver damage, birth defects, and even death . The threshold for these toxic effects is relatively low, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

Vanadium oxytrichloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can mimic phosphate and interact with phosphate transport pathways, affecting metabolic flux and metabolite levels . This compound also influences the activity of enzymes involved in oxidative phosphorylation and glycolysis, altering cellular energy metabolism .

Transport and Distribution

Within cells and tissues, vanadium oxytrichloride is transported and distributed through interactions with transporters and binding proteins. It can bind to transferrin and lactoferrin, facilitating its transport in the bloodstream and its uptake by cells . Once inside the cells, vanadium oxytrichloride can accumulate in specific organelles, such as mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of vanadium oxytrichloride is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, vanadium oxytrichloride can localize to the mitochondria, where it affects mitochondrial respiration and induces oxidative stress . This localization is essential for its role in modulating cellular metabolism and signaling pathways.

Propiedades

IUPAC Name |

oxovanadium;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.O.V/h3*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKMSLLEOBTKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

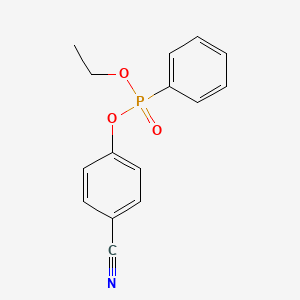

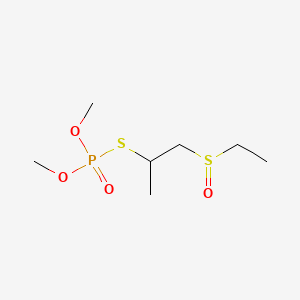

O=[V].Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H3OV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064784 | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanadium oxytrichloride appears as a lemon yellow liquid. Boiling point 257-260 °F (125-127 °C). Corrosive to metals and tissue. Used as a catalyst., Dry Powder; Liquid; Other Solid, Yellow liquid; Fumes red in moist air; [Merck Index] Strong unpleasant odor; [HSDB] Yellow liquid with an odor of chlorine; [MSDSonline] | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium oxytrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

259 °F at 760 mmHg (USCG, 1999), 126 to 127 °C | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water, Soluble, but decomposes in cold water (20-25 °C); can decompose violently in water, Soluble in methanol, ethyl ether, acetone, Completely miscible with many hydrocarbons and nonpolar metal halides (e.g., TiCl4) | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.83 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.829 g/cu cm | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.98 (Air = 1) | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

19.3 [mmHg], Vapor pressure: 6.07 mm Hg at 20 °C, 20 mm Hg at 26.6 °C, 19.3 mm Hg at 25 °C | |

| Record name | Vanadium oxytrichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lemon-yellow liquid, Yellow liquid, emitting red fumes on exposure to air, Fuming red-yellow liquid | |

CAS No. |

7727-18-6 | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium oxytrichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium, trichlorooxo-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium trichloride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-107 °F (USCG, 1999), -77 °C | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM OXYTRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,5S)-1,8-dimethyl-4-prop-1-en-2-ylspiro[4.5]dec-8-ene](/img/structure/B1216030.png)

![1-N,3-N-bis[4-[hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]benzene-1,3-dicarboxamide](/img/structure/B1216036.png)

![Diethylaminoethyl 2-[(2,3-dimethylphenyl)amino]benzoate](/img/structure/B1216038.png)